molecular formula C20H15ClN2O2S B3008562 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326833-31-1

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3008562
CAS No.: 1326833-31-1
M. Wt: 382.86
InChI Key: MTXMGZSUOUKURJ-UHFFFAOYSA-N
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Description

The compound 1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. This scaffold is notable for its structural versatility, enabling substitutions at the 1- and 3-positions, which significantly influence pharmacological and physicochemical properties .

Properties

CAS No.

1326833-31-1

Molecular Formula

C20H15ClN2O2S

Molecular Weight

382.86

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15ClN2O2S/c1-13-6-2-5-9-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-7-3-4-8-15(14)21/h2-11H,12H2,1H3

InChI Key

MTXMGZSUOUKURJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Biological Activity

1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The specific substitutions on the pyrimidine ring contribute to its unique biological activity profile.

Research indicates that the primary target of this compound is Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The inhibition of Cyt-bd leads to a significant decrease in ATP production within the bacterium, which is critical for its survival and proliferation.

Mode of Action

  • Inhibition of Cyt-bd : The compound effectively inhibits Cyt-bd, disrupting the electron transport chain.
  • ATP Depletion : This inhibition results in reduced ATP levels, impairing the energy metabolism of Mycobacterium tuberculosis and potentially leading to bacterial death.

Pharmacological Properties

The biological activity of this compound has been explored through various studies:

  • Antimycobacterial Activity : In vitro studies have demonstrated potent antimycobacterial effects, suggesting that it may serve as a lead compound in developing new treatments for tuberculosis.
  • Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, allowing it to reach its target effectively within bacterial cells.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimycobacterialInhibition of M. tuberculosis
ATP ProductionDecreased ATP levels
Cyt-bd InhibitionEffective inhibitor

Case Studies

A study conducted on various thienopyrimidine derivatives highlighted that those with specific substitutions exhibited enhanced biological activity. For instance:

  • Compound Variants : Derivatives with trifluoromethyl groups showed increased potency against MIF2 tautomerase with IC50 values around 2.6 μM, indicating that structural modifications can significantly impact efficacy .

Comparative Analysis

The following table summarizes the biological activities of selected thienopyrimidine derivatives compared to this compound.

Table 2: Comparison of Thienopyrimidine Derivatives

Compound NameAntimycobacterial Activity (IC50)Reference
This compoundPotent (exact IC50 not specified)
Trifluoromethyl derivative2.6 μM
Other thienopyrimidine derivativesVariable; generally less active

Comparison with Similar Compounds

Key Structural Modifications

The target compound features:

  • 1-(2-Chlorobenzyl) : A halogenated benzyl group that enhances lipophilicity and may improve membrane permeability.
  • 3-(2-Methylphenyl) : A sterically hindered aryl group that could influence binding affinity and metabolic stability.

Comparisons with analogs highlight how substituent variations impact biological activity:

Antimicrobial Activity

  • Thiazole- and Oxadiazole-Modified Analogs: Compounds such as 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione exhibit potent activity against S. aureus and P. aeruginosa, with MIC values lower than reference drugs like streptomycin . The target compound’s 2-chlorobenzyl group may similarly enhance penetration through bacterial membranes.
  • Role of Heterocyclic Hybrids: Hybridization with imidazo[1,2-a]pyridine (e.g., 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione) improves activity against Gram-negative pathogens, suggesting that electron-rich substituents at position 6 could synergize with the target compound’s halogenated groups .

Enzyme Inhibition

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